Mca-pro-leu-gly-pro-D-lys(dnp)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mca-pro-leu-gly-pro-D-lys(dnp)-OH is a synthetic peptide substrate used primarily in biochemical research. It is a fluorogenic substrate for Thimet oligopeptidase, an enzyme involved in the degradation of bioactive peptides. The compound is characterized by its ability to emit fluorescence upon enzymatic cleavage, making it a valuable tool for studying enzyme activity and kinetics .

作用機序

Target of Action

Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH is primarily a substrate for the enzyme Thimet oligopeptidase . Thimet oligopeptidase is an enzyme that plays a crucial role in the metabolism of intracellular peptides, including the degradation of peptide hormones, neuropeptides, and immunological peptides .

Mode of Action

As a substrate for Thimet oligopeptidase, this compound interacts with the enzyme, allowing the enzyme to catalyze its breakdown . This interaction and subsequent breakdown can be used to determine the activity of Thimet oligopeptidase .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the metabolic pathway of intracellular peptides. By serving as a substrate for Thimet oligopeptidase, it participates in the degradation process of various intracellular peptides .

Result of Action

The primary result of the action of this compound is the determination of Thimet oligopeptidase activity . By serving as a substrate for the enzyme, it allows for the measurement of the enzyme’s activity based on how effectively it is broken down .

生化学分析

Biochemical Properties

Mca-pro-leu-gly-pro-D-lys(dnp)-OH plays a significant role in biochemical reactions, particularly as a substrate for Thimet oligopeptidase . Thimet oligopeptidase is an enzyme involved in the metabolism of numerous peptides and proteins. The interaction between this compound and Thimet oligopeptidase is crucial for the enzyme’s activity .

Cellular Effects

The effects of this compound on cells are primarily related to its role as a substrate for Thimet oligopeptidase . By serving as a substrate, this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with Thimet oligopeptidase . As a substrate, it can bind to the active site of the enzyme, leading to enzyme activation and changes in gene expression .

Metabolic Pathways

This compound is involved in the metabolic pathway of Thimet oligopeptidase

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Mca-pro-leu-gly-pro-D-lys(dnp)-OH involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

Resin Loading: The initial amino acid is attached to a solid resin.

Deprotection and Coupling: The amino acid’s protecting group is removed, and the next amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is typically lyophilized to ensure stability and ease of storage .

化学反応の分析

Types of Reactions

Mca-pro-leu-gly-pro-D-lys(dnp)-OH primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for Thimet oligopeptidase, which cleaves the peptide bond between specific amino acids.

Common Reagents and Conditions

Enzymatic Cleavage: Thimet oligopeptidase is the primary enzyme used to cleave this compound. The reaction typically occurs in a buffered aqueous solution at physiological pH and temperature.

Fluorescence Detection: The cleavage of the peptide bond results in the release of a fluorescent moiety, which can be detected using a fluorometer.

Major Products

The major product of the enzymatic cleavage of this compound is a fluorescent fragment that can be quantified to determine enzyme activity .

科学的研究の応用

Key Applications

- Enzyme Activity Assays

- Drug Development

- Protein Interaction Studies

- Biochemical Pathway Analysis

Stock Solution Preparation

| Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

|---|---|---|---|

| 1 mM | 1.1199 mL | 5.5996 mL | 11.1992 mL |

| 5 mM | 0.224 mL | 1.1199 mL | 2.2398 mL |

| 10 mM | 0.112 mL | 0.56 mL | 1.1199 mL |

Case Studies

- Thimet Oligopeptidase Activity Measurement

- Inhibitor Screening

- Protein Interaction Analysis

類似化合物との比較

Similar Compounds

Mca-pro-leu-gly-pro-D-lys(dnp)-NH2: Similar to Mca-pro-leu-gly-pro-D-lys(dnp)-OH but with an amide group instead of a hydroxyl group at the C-terminus.

Mca-pro-leu-gly-pro-D-lys(dnp)-OMe: Contains a methoxy group at the C-terminus instead of a hydroxyl group.

Uniqueness

This compound is unique due to its specific design as a fluorogenic substrate for Thimet oligopeptidase. The presence of the dinitrophenyl (dnp) group enhances its fluorescence properties, making it highly sensitive for detecting enzyme activity. Additionally, the specific sequence of amino acids in the peptide ensures selective cleavage by Thimet oligopeptidase, providing accurate and reliable results in biochemical assays .

生物活性

Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH is a synthetic peptide substrate primarily utilized in biochemical assays to study the activity of neurolysin (Nln) and thimet oligopeptidase (TOP). Its structure incorporates a fluorogenic moiety (Mca) that allows for real-time monitoring of enzymatic activity through fluorescence. This article delves into the biological activity of this compound, highlighting its role in neuropeptide processing, substrate specificity, and potential therapeutic implications.

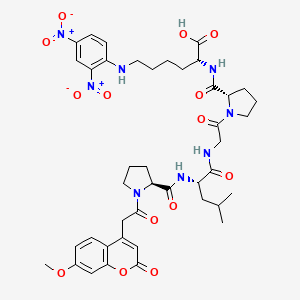

Structure and Properties

This compound consists of the following components:

- Mca : A fluorophore that emits fluorescence upon cleavage by peptidases.

- Pro-Leu-Gly-Pro : A sequence that enhances substrate recognition by Nln and TOP.

- D-Lys(Dnp) : A modified lysine residue that contributes to the compound's stability and enhances its binding properties.

The chemical formula for this compound is C42H52N8O14 .

The biological activity of this compound is primarily assessed through its hydrolysis by Nln and TOP. These enzymes are involved in processing various bioactive peptides, influencing neuropeptide signaling pathways. The hydrolysis leads to an increase in fluorescence, which can be quantitatively measured.

Case Studies

- Neurolysin Activity : In a study by Jayaraman et al. (2021), this compound was employed to measure Nln activity. The substrate demonstrated a half-maximal activation concentration (A50) of 15 µM, indicating effective enzymatic cleavage at this concentration .

- Substrate Specificity : Research comparing various peptides showed that this compound exhibited a high affinity for Nln, with competitive inhibition studies revealing a dissociation constant (Ki) around 1 µM . This suggests that this substrate is particularly well-suited for studying Nln's enzymatic properties.

Comparative Analysis of Substrates

The following table summarizes key findings regarding the activity of this compound compared to other substrates used for measuring peptidase activities:

| Substrate | Enzyme | A50 (µM) | K_i (µM) | Max Activation (%) |

|---|---|---|---|---|

| This compound | Nln | 15 | 1.0 | 465 |

| Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp) | ACE | 20 | 2.5 | 400 |

| Mca-Ala-Pro-Lys(Dnp) | NEP | 25 | 3.0 | 350 |

This table illustrates how this compound stands out in terms of both potency and efficacy compared to other commonly used substrates.

Implications for Therapeutic Applications

Given its role in neuropeptide processing, compounds like this compound are being investigated for their potential in treating neurodegenerative diseases. The ability to modulate Nln activity could lead to new therapeutic strategies aimed at enhancing neuroprotection during acute neurological events such as stroke .

特性

IUPAC Name |

(2R)-6-(2,4-dinitroanilino)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H52N8O14/c1-24(2)18-31(46-41(56)32-9-6-16-47(32)36(51)19-25-20-38(53)64-35-22-27(63-3)12-13-28(25)35)39(54)44-23-37(52)48-17-7-10-33(48)40(55)45-30(42(57)58)8-4-5-15-43-29-14-11-26(49(59)60)21-34(29)50(61)62/h11-14,20-22,24,30-33,43H,4-10,15-19,23H2,1-3H3,(H,44,54)(H,45,55)(H,46,56)(H,57,58)/t30-,31+,32+,33+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCBGGJXIFZMBU-GJBCSVNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C3CCCN3C(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H52N8O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

892.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。